2-Hydroxy-1,4-benzoquinone

Catalog No.
S601731
CAS No.
2474-72-8
M.F
C6H4O3
M. Wt
124.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1,4-benzoquinone

CAS Number

2474-72-8

Product Name

2-Hydroxy-1,4-benzoquinone

IUPAC Name

2-hydroxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

InChI

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H

InChI Key

GPLIMIJPIZGPIF-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=CC1=O)O

Synonyms

2-Hydroxy-1,4-Benzoquinone; 2-Hydroxy-P-Benzoquinone; 2,5-Cyclohexadiene-1,4-Dione, 2-Hydroxy-; hydroxy-para-benzoquinone

Canonical SMILES

C1=CC(=O)C(=CC1=O)O

2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the chemical formula C6H4O3\text{C}_6\text{H}_4\text{O}_3. It is derived from 1,4-benzoquinone by substituting one hydrogen atom with a hydroxyl group (–OH) at the 2-position. This compound is one of the simplest hydroxyquinones and exists as a yellow crystalline solid. It plays a significant role in various biochemical processes and can be formed through several pathways, including the metabolism of phenolic compounds and reactions involving hydrogen peroxide .

  • Research suggests 2-HO-BQ might be a metabolite (a byproduct) formed during the breakdown of other compounds in organisms like mice [].
  • However, its specific mechanism of action within biological systems is not fully understood and requires further investigation.
  • Information on the specific hazards of 2-HO-BQ is limited.
  • As with many organic compounds, it's advisable to handle it with caution in a laboratory setting following standard safety protocols.

Note:

  • Further research is needed to fully understand the properties and applications of 2-Hydroxy-1,4-benzoquinone.

Biomarker and Metabolite:

  • 2-Hydroxy-1,4-benzoquinone (2-HQ) is a naturally occurring metabolite found in various organisms, including humans and the fungus Aspergillus fumigatus [Source: National Institutes of Health, PubChem database, ].
  • It can be formed through the metabolism of certain phenols, such as 1,2,4-benzenetriol, by the enzyme 1,2,4-benzenetriol dehydrogenase [Source: European Bioinformatics Institute, ChEMBL database, ].
  • While its specific role in human health remains under investigation, its presence can serve as a biomarker for certain metabolic processes.

Antimicrobial Properties:

  • The class of compounds to which 2-HQ belongs, 1,4-benzoquinones, exhibit a wide range of biological activities, including antimicrobial properties [Source: National Institutes of Health, National Center for Biotechnology Information, ].
  • Studies have shown that some 1,4-benzoquinones derived from natural sources, like scorpion venom, possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis [Source: National Institutes of Health, National Center for Biotechnology Information, ].
  • However, the specific antimicrobial properties of 2-HQ itself require further investigation.

Role in Enzyme Activity:

  • -HQ plays a role in the metabolism of certain compounds in certain organisms.
  • For example, in the bacterium Burkholderia sp. strain AK-5, it is a crucial intermediate in the conversion of 4-aminophenol to maleylacetic acid [Source: National Institutes of Health, National Library of Medicine, PubMed Central, ].
  • Understanding its role in such pathways can contribute to a broader understanding of cellular processes and potentially lead to the development of new drugs or therapeutic interventions.

Limitations and Future Directions:

  • Research on the specific applications of 2-hydroxy-1,4-benzoquinone in scientific research is ongoing, and much remains unknown.
  • Further investigation is needed to elucidate its potential therapeutic or diagnostic applications, its full range of biological activities, and its safety profile.

  • Dimerization: It tends to dimerize spontaneously through peroxo bridges, leading to larger oligomeric structures.
  • Redox Reactions: The compound can undergo reduction to form hydroquinone or oxidation to regenerate 1,4-benzoquinone. Enzymatic reactions involving specific dehydrogenases facilitate these conversions .
  • Reaction with Hydroxyl Radicals: In aqueous solutions, it reacts with hydroxyl radicals, forming radical adducts that can further undergo tautomerization and oxidation processes .

2-Hydroxy-1,4-benzoquinone exhibits notable biological activities:

  • Antioxidant Properties: The compound acts as a scavenger of free radicals, which can help mitigate oxidative stress in biological systems.
  • Enzymatic Interactions: It serves as a substrate for various enzymes, including those involved in detoxification pathways. For instance, it is a product of the enzymatic conversion of 1,2,4-benzenetriol by specific dehydrogenases .
  • Potential Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties due to its ability to disrupt cellular functions in pathogens .

Several methods exist for synthesizing 2-hydroxy-1,4-benzoquinone:

  • Hydrogen Peroxide Reaction: The reaction of 1,4-benzoquinone with hydrogen peroxide leads to the formation of 2-hydroxy-1,4-benzoquinone.
  • Photolysis: In aqueous solutions, photolysis of 1,4-benzoquinone can yield equal amounts of hydroquinone and 2-hydroxy-1,4-benzoquinone through light-induced reactions .
  • Electrochemical Oxidation: The electrochemical oxidation of phenolic compounds can also produce this hydroxyquinone as an intermediate .

2-Hydroxy-1,4-benzoquinone has several applications:

  • Chemical Intermediate: It is used in the synthesis of various organic compounds and dyes.
  • Analytical Chemistry: The compound serves as a reagent for determining electron and superoxide radicals in heterogeneous photocatalytic systems .
  • Pharmaceuticals: Its antioxidant properties make it a candidate for developing therapeutic agents targeting oxidative stress-related diseases.

Studies on the interactions of 2-hydroxy-1,4-benzoquinone reveal its complex behavior in biological systems:

  • Radical Formation: The compound can generate radical species upon interaction with hydroxyl radicals and other reactive oxygen species. These interactions are crucial for understanding its antioxidant mechanisms .
  • Enzyme Kinetics: The kinetics of its enzymatic conversions have been studied extensively to elucidate its role in metabolic pathways involving phenolic compounds .

Several compounds share structural similarities with 2-hydroxy-1,4-benzoquinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-BenzoquinoneQuinoneParent compound; lacks hydroxyl group
HydroquinoneAcyclic diolFully reduced form; lacks quinonic structure
2-Hydroxy-5-methyl-1,4-benzoquinoneMethylated hydroxyquinoneExhibits unique reactivity based on pH
1,2-DihydroxybenzeneAcyclic diolContains two hydroxyl groups; different reactivity
2-Methyl-1,4-benzoquinoneMethylated quinoneSimilar structure but with methyl substitution

The uniqueness of 2-hydroxy-1,4-benzoquinone lies in its specific hydroxyl positioning and its ability to participate in distinct redox reactions compared to its analogs. This positioning influences its reactivity and biological activity significantly.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

0.2

UNII

C7I5HV2JFI

Other CAS

2474-72-8

Wikipedia

Hydroxy-1,4-benzoquinone

Dates

Modify: 2023-08-15

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